L-Threonyl-L-seryl-L-leucyl-L-tyrosyl-L-lysyl-L-lysyl-L-alanylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonyl-L-seryl-L-leucyl-L-tyrosyl-L-lysyl-L-lysyl-L-alanylglycine is a peptide compound composed of eight amino acids Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-seryl-L-leucyl-L-tyrosyl-L-lysyl-L-lysyl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-seryl-L-leucyl-L-tyrosyl-L-lysyl-L-lysyl-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Threonyl-L-seryl-L-leucyl-L-tyrosyl-L-lysyl-L-lysyl-L-alanylglycine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Threonyl-L-seryl-L-leucyl-L-tyrosyl-L-lysyl-L-lysyl-L-alanylglycine involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
L-Threonyl-L-seryl-L-leucyl-L-tyrosyl-L-lysyl-L-lysyl-L-alanylglycine: Similar in structure but with slight variations in amino acid sequence.
This compound: Another peptide with a different sequence but similar functional properties.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its role in biological processes make it a valuable compound in research and industry.
Properties
CAS No. |
477521-51-0 |
---|---|
Molecular Formula |
C39H66N10O12 |
Molecular Weight |
867.0 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C39H66N10O12/c1-21(2)17-28(47-38(60)30(20-50)49-39(61)32(42)23(4)51)36(58)48-29(18-24-11-13-25(52)14-12-24)37(59)46-27(10-6-8-16-41)35(57)45-26(9-5-7-15-40)34(56)44-22(3)33(55)43-19-31(53)54/h11-14,21-23,26-30,32,50-52H,5-10,15-20,40-42H2,1-4H3,(H,43,55)(H,44,56)(H,45,57)(H,46,59)(H,47,60)(H,48,58)(H,49,61)(H,53,54)/t22-,23+,26-,27-,28-,29-,30-,32-/m0/s1 |
InChI Key |
CRAUYQOENLMJPH-UFIANVEFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.